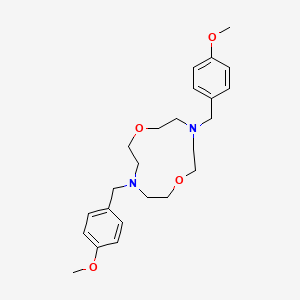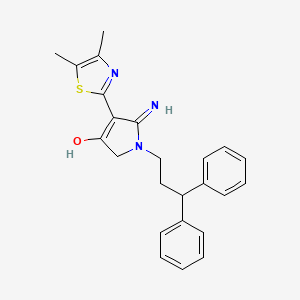
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a diazacyclododecane ring substituted with two 4-methoxybenzyl groups, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler diazacyclododecane derivative.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1,7-dioxa-4,10-diazacyclododecane.
Substitution: Formation of various substituted diazacyclododecane derivatives.
Aplicaciones Científicas De Investigación
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a molecular probe in studying biological systems due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The diazacyclododecane ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can bind to proteins or nucleic acids, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound with four nitrogen atoms in the ring.
1,4,7-Triazacyclononane (TACN): A smaller macrocyclic compound with three nitrogen atoms in the ring.
1,4,8,11-Tetraazacyclotetradecane (Cyclam): A larger macrocyclic compound with four nitrogen atoms in the ring.
Uniqueness
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to the presence of the 4-methoxybenzyl groups, which impart distinct chemical properties and potential applications compared to other macrocyclic compounds. These substituents can enhance the compound’s ability to form stable complexes and interact with biological targets, making it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C24H34N2O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4,10-bis[(4-methoxyphenyl)methyl]-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O4/c1-27-23-7-3-21(4-8-23)19-25-11-15-29-17-13-26(14-18-30-16-12-25)20-22-5-9-24(28-2)10-6-22/h3-10H,11-20H2,1-2H3 |
Clave InChI |
RXQPORAVEQBPSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCOCCN(CCOCC2)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole](/img/structure/B15107061.png)
![N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine](/img/structure/B15107069.png)
![N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107077.png)
![5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B15107085.png)

![N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15107099.png)
![2-(2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B15107102.png)

![(3Z)-1-(4-fluorobenzyl)-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15107111.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B15107116.png)
![2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15107124.png)
![2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B15107127.png)
![9-(4-methoxyphenyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B15107130.png)
![2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B15107135.png)
